molecular formula C11H11NO B14840394 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile

4-(Cyclopropylmethyl)-3-hydroxybenzonitrile

Cat. No.: B14840394
M. Wt: 173.21 g/mol
InChI Key: AVKZCIFPIGIVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile typically involves the introduction of a cyclopropylmethyl group to a hydroxybenzonitrile core. One common method involves the use of cyclopropylmethyl bromide as a synthetic building block. The reaction can be carried out under basic conditions using a strong base like sodium hydroxide or potassium hydroxide . The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the hydroxybenzonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-3-hydroxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents for halogen substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Cyclopropylmethyl)-3-benzoylbenzonitrile.

    Reduction: Formation of 4-(Cyclopropylmethyl)-3-aminobenzonitrile.

    Substitution: Formation of halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

4-(Cyclopropylmethyl)-3-hydroxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylmethyl)-3-methoxybenzonitrile
  • 4-(Cyclopropylmethyl)-3-aminobenzonitrile
  • 4-(Cyclopropylmethyl)-3-chlorobenzonitrile

Uniqueness

4-(Cyclopropylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzonitrile core.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(cyclopropylmethyl)-3-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO/c12-7-9-3-4-10(11(13)6-9)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2

InChI Key

AVKZCIFPIGIVAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=C(C=C2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.